REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-].[Na+].[CH2:11](Cl)[CH2:12][OH:13].[CH2:15]([OH:17])[CH3:16]>>[OH:13][CH2:12][CH2:11][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:16][CH2:15][OH:17] |f:1.2|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
96.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring with a mechanical stirrer for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under purging with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the resultant mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
After refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
chloroform (1.5 l) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The chloroform layer was extracted with an aqueous NaOH solution while the removal of an unreacted matter
|
Type
|
CUSTOM
|
Details
|
had been observed in the absorption at around 275 nm in the UV spectrum even when the alkaline aqueous layer
|
Type
|
EXTRACTION
|
Details
|
after the completion of the extraction)
|
Type
|
DISTILLATION
|
Details
|
Chloroform was distilled off under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |